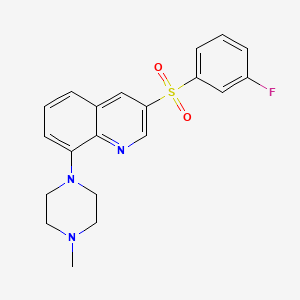

3-(3-fluorophenyl)sulfonyl-8-(4-methylpiperazin-1-yl)quinoline

Übersicht

Beschreibung

GSK215083 is a quinoline-based compound that acts as an antagonist for the serotonin 5-hydroxytryptamine-6 receptor. It is primarily used as a positron emission tomography radioligand to allow in vivo imaging of serotonin 5-hydroxytryptamine-6 receptor distribution. This compound has shown potential therapeutic applications in the treatment of cognitive impairments and neurodegenerative diseases such as Alzheimer’s disease .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von GSK215083 beinhaltet die Radiomarkierung der Verbindung mit Kohlenstoff-11 durch Methylierung. Dieser Prozess basiert auf in-vitro-Daten, die GSK215083 als vielversprechenden Kandidaten für die Radiomarkierung identifizierten . Die Verbindung wird synthetisiert, indem ein Kohlenstoff-11-Isotop in die Molekülstruktur eingeführt wird, wodurch es als Radioligand für die Positronen-Emissions-Tomographie-Bildgebung verwendet werden kann .

Industrielle Produktionsmethoden

Die industrielle Produktion von GSK215083 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Spezialgeräten zum Umgang mit radioaktiven Materialien und zur Sicherstellung der Sicherheit und Reinheit des Endprodukts. Der Produktionsprozess wird sorgfältig überwacht, um die Integrität der Radiomarkierung zu erhalten und eine gleichbleibende Qualität zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

GSK215083 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: GSK215083 kann unter Verwendung gängiger Reduktionsmittel reduziert werden, um verschiedene reduzierte Formen zu ergeben.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Chinolinderivate ergeben, während die Reduktion verschiedene Chinolin-basierte Verbindungen erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 385.46 g/mol. Its structure features a quinoline core substituted with a fluorophenyl sulfonyl group and a piperazine moiety, which enhances its pharmacological properties.

Serotonin Receptor Targeting

One of the primary applications of 3-(3-fluorophenyl)sulfonyl-8-(4-methylpiperazin-1-yl)quinoline is its role as a selective ligand for the 5-HT6 receptor . Research indicates that GSK215083 exhibits high affinity for this receptor, with a subnanomolar concentration that is significantly higher than that for other serotonin receptors such as 5-HT2A and various 5-HTRs .

Key Findings:

- Binding Affinity: GSK215083 shows a binding affinity approximately five times greater for the 5-HT6 receptor compared to other serotonin receptors .

- Blood-Brain Barrier Penetration: The compound's lipophilicity (log D = 2.25) suggests it can effectively cross the blood-brain barrier, making it suitable for central nervous system studies .

Neuroimaging Applications

GSK215083 has been utilized in positron emission tomography (PET) studies to visualize serotonin receptor distribution in vivo. This application is crucial for understanding the role of serotonin in various neurological conditions, including cognitive disorders and mood regulation .

Case Study Example:

In animal studies involving rodents, the biodistribution of radiolabeled GSK215083 was assessed to estimate radiation doses for human trials. The results indicated that the compound could be administered safely while providing valuable insights into brain receptor activity .

Cognitive Enhancement

Given its action on the 5-HT6 receptor, GSK215083 is being investigated for potential cognitive-enhancing effects. The modulation of serotonin pathways may offer therapeutic avenues for treating cognitive deficits associated with disorders such as Alzheimer's disease and schizophrenia.

Treatment of Depression and Anxiety Disorders

The serotonergic system plays a pivotal role in mood regulation. Compounds like GSK215083 that selectively target serotonin receptors could lead to novel treatments for depression and anxiety disorders by enhancing serotonergic signaling.

Research Findings and Insights

Recent studies have highlighted the importance of GSK215083 in understanding receptor dynamics and developing new therapeutic strategies:

Wirkmechanismus

GSK215083 exerts its effects by antagonizing the serotonin 5-hydroxytryptamine-6 receptor. This receptor is a seven-transmembrane receptor expressed in the central nervous system, where serotonin acts to regulate several biological processes. The compound binds to the serotonin 5-hydroxytryptamine-6 receptor in the striatum and the serotonin 5-hydroxytryptamine-2A receptor in the frontal cortex . By blocking these receptors, GSK215083 can modulate serotonin signaling and potentially improve cognitive function .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ketanserin: Ein selektiver Serotonin-5-Hydroxytryptamin-2A-Rezeptor-Antagonist, der in pharmakologischen Studien verwendet wird.

Einzigartigkeit

GSK215083 ist einzigartig in seiner dualen Bindungsaffinität sowohl für den Serotonin-5-Hydroxytryptamin-6-Rezeptor als auch für den Serotonin-5-Hydroxytryptamin-2A-Rezeptor. Diese duale Affinität ermöglicht es, als vielseitigen Radioliganden für die Positronen-Emissions-Tomographie-Bildgebung eingesetzt zu werden und bietet ein breiteres Verständnis der Verteilung und Funktion von Serotoninrezeptoren im Gehirn .

Biologische Aktivität

3-(3-Fluorophenyl)sulfonyl-8-(4-methylpiperazin-1-yl)quinoline, often referred to in the literature as GSK215083, is a compound of significant interest due to its biological activities, particularly as a ligand for the 5-HT6 receptor. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22FN5O2S. Its structure features a quinoline core substituted with a sulfonyl group and a piperazine moiety, which contributes to its pharmacological properties.

5-HT6 Receptor Affinity

GSK215083 demonstrates high affinity for the 5-HT6 receptor, with studies indicating a subnanomolar concentration affinity that is significantly greater than that for other serotonin receptors. This receptor is implicated in cognitive functions and memory processes, making GSK215083 a potential candidate for treating cognitive disorders .

In Vitro Studies

-

Anticancer Activity :

Compound Cell Line IC50 (µg/mL) GSK215083 SGC-7901 0.51 ± 0.13 GSK215083 A549 0.61 ± 0.19 GSK215083 HepG2 1.07 ± 0.22 - Antimicrobial Activity :

In Vivo Studies

GSK215083 has undergone in vivo evaluations in animal models, demonstrating its ability to cross the blood-brain barrier effectively, which is critical for CNS-targeted therapies . The compound's selectivity profile revealed moderate inhibition of certain kinases, suggesting potential multi-target effects which could enhance its therapeutic profile.

Case Studies

- Cognitive Function Enhancement : A clinical study involving non-human primates indicated that administration of GSK215083 led to improved cognitive performance metrics compared to control groups, supporting its role as a therapeutic agent in cognitive enhancement .

- Cancer Treatment Exploration : In preclinical trials, GSK215083 was tested alongside standard chemotherapeutics, showing synergistic effects that enhanced overall efficacy against resistant cancer cell lines .

Eigenschaften

CAS-Nummer |

607742-80-3 |

|---|---|

Molekularformel |

C20H20FN3O2S |

Molekulargewicht |

385.5 g/mol |

IUPAC-Name |

4-(3-fluorophenyl)sulfonyl-8-(4-methylpiperazin-1-yl)quinoline |

InChI |

InChI=1S/C20H20FN3O2S/c1-23-10-12-24(13-11-23)18-7-3-6-17-19(8-9-22-20(17)18)27(25,26)16-5-2-4-15(21)14-16/h2-9,14H,10-13H2,1H3 |

InChI-Schlüssel |

XVIUHTAVQLTUGA-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)C2=CC=CC3=CC(=CN=C32)S(=O)(=O)C4=CC=CC(=C4)F |

Kanonische SMILES |

CN1CCN(CC1)C2=CC=CC3=C(C=CN=C32)S(=O)(=O)C4=CC=CC(=C4)F |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

GSK-215083; GSK 215083; GSK215083; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.